Copovithane
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H23N3O5 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;2-(methylcarbamoyloxymethyl)prop-2-enyl N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O4.C6H9NO/c1-6(4-13-7(11)9-2)5-14-8(12)10-3;1-2-7-5-3-4-6(7)8/h1,4-5H2,2-3H3,(H,9,11)(H,10,12);2H,1,3-5H2 |
InChI Key |
KLHOCOQBFKYOMR-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |
Canonical SMILES |
CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |
Synonyms |
2-methylene-1,3-propanediyl-bis(methylcarbamate)-N-vinylpyrrolidone copolymer Bay i 7433 Bay i-7433 copovithane |
Origin of Product |
United States |
Ii. Synthetic Design and Methodological Approaches for Copovithane and Analogous Polymeric Structures
Polymerization Strategies for Biomedical Polymers
Controlled Polymerization Techniques and Their Applicability
The synthesis of well-defined vinyl copolymers for biomedical applications necessitates controlled polymerization techniques that allow precise management of molecular weight, polydispersity, and polymer architecture. While traditional free-radical polymerization is widely used for PVP-co-PVAc, controlled radical polymerization (CRP) methods offer superior control. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been explored for synthesizing vinyl-based copolymers.
RAFT polymerization, for instance, has been successfully employed to synthesize block copolymers of N-vinylpyrrolidone (NVP) and vinyl acetate (B1210297) (VAc), such as PVP-b-PVAc publish.csiro.aumdpi.comnih.govrsc.org. This method utilizes chain transfer agents (CTAs) to establish an equilibrium between active and dormant polymer chains, thereby controlling the polymerization process. Research has shown that RAFT can yield polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI), often below 1.5 mdpi.comnih.gov. ATRP has also been investigated for similar monomers, offering control over molecular weight and chain-end functionality, which is crucial for creating complex architectures like block or graft copolymers google.comfrontiersin.orgsigmaaldrich.comrsc.org. These controlled methods are vital for producing homogeneous copolymers that exhibit consistent properties, which is a key requirement for biomedical applications google.com.
Copolymerization Methodologies for Tailoring Polymeric Structures
PVP-co-PVAc is typically synthesized via free-radical polymerization, often in solution using initiators like 2,2'-azobisisobutyronitrile (AIBN) patsnap.comvjs.ac.vnresearchgate.net. The polymerization can be carried out in various solvents, including ethanol (B145695) and isopropanol (B130326) google.compatsnap.comvjs.ac.vnresearchgate.net. The ratio of N-vinylpyrrolidone (NVP) to vinyl acetate (VA) monomers can be varied to tailor the copolymer's properties. For example, copolymers with higher vinyl acetate content tend to be less hydrophilic and have lower glass transition temperatures (Tg) compared to those with higher NVP content atamanchemicals.comni.ac.rs.
The synthesis of homogeneous copolymers that form clear aqueous solutions is often achieved by controlling the monomer feed rates and ratios, especially given the differing reactivities of NVP and VA google.com. NVP is generally more reactive than VA, which can lead to block formation in heterogeneous copolymers. Therefore, processes that ensure a more uniform distribution of monomers, such as controlled feeding strategies, are employed to achieve homogeneity google.com. Block copolymers, such as PVP-b-PVAc, can also be synthesized using sequential monomer addition in controlled polymerization techniques publish.csiro.auresearchgate.netacs.orgnih.gov. These methodologies allow for the creation of amphiphilic structures with distinct hydrophilic (PVP) and hydrophobic (PVAc) segments, which can self-assemble in aqueous solutions and are of interest for drug delivery applications publish.csiro.aunih.gov.
Advanced Polymer Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methodologies in Polymer Analysis (e.g., NMR, FTIR)
Spectroscopic techniques are indispensable for confirming the chemical structure, composition, and purity of PVP-co-PVAc.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for identifying the presence of both NVP and VA monomer units within the copolymer chain and for quantifying their relative amounts rsc.orgvjs.ac.vnresearchgate.netresearchgate.netsciepub.comexpresspolymlett.comresearchgate.nettandfonline.comresearcher.lifescispace.comsciepub.com. Characteristic proton signals for the NVP pyrrolidone ring and vinyl group, and for the PVAc acetate methyl group and vinyl backbone, allow for direct structural confirmation and composition analysis researchgate.netsciepub.comscispace.comsciepub.com. For instance, the ¹H NMR spectrum of PVP-co-PVAc typically shows signals corresponding to the pyrrolidone ring protons of NVP and the acetate methyl protons of PVAc sciepub.comscispace.com. The ratio of the integrated peak areas of these characteristic signals can be used to determine the copolymer composition sciepub.comscispace.com.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides complementary information about the functional groups present in the copolymer rsc.orgsciepub.comexpresspolymlett.comscispace.comsciepub.comnih.govcapes.gov.brresearchgate.netscribd.comnsysu.edu.twmdpi.com. The carbonyl stretching vibration (C=O) of the ester group in vinyl acetate typically appears around 1735-1740 cm⁻¹ scribd.commdpi.com. The amide carbonyl group in N-vinylpyrrolidone shows a characteristic absorption band around 1660-1670 cm⁻¹ rsc.orgscispace.comscribd.com. The C-O stretching vibration of the acetate group in PVAc is observed around 1230-1250 cm⁻¹ scribd.commdpi.com. By analyzing the relative intensities of these characteristic absorption bands, the composition of the copolymer can be estimated sciepub.comscispace.comresearchgate.netscribd.com. FTIR is also used to confirm interactions between polymer components in blends or composites rsc.orgnsysu.edu.tw.
Chromatographic Techniques for Polymer Fractionation and Homogeneity Assessment (e.g., GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of PVP-co-PVAc sigmaaldrich.comvjs.ac.vnexpresspolymlett.comtandfonline.comwipo.intresearchgate.net. These parameters are critical for understanding the polymer's physical properties, processability, and performance in various applications.
GPC/SEC separates polymer chains based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) sigmaaldrich.comexpresspolymlett.com. A low PDI (typically < 2) indicates a narrow molecular weight distribution, signifying a more homogeneous polymer sample, which is desirable for consistent performance in biomedical applications publish.csiro.aumdpi.comsigmaaldrich.com. Studies utilizing controlled polymerization techniques like RAFT often report lower PDIs compared to conventional free-radical polymerization, demonstrating the effectiveness of these methods in achieving molecular weight control mdpi.comnih.gov.
Thermal Analysis Methods for Polymer Architectural Insights (e.g., DSC, TGA)
Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable insights into the thermal properties and architectural characteristics of PVP-co-PVAc.
Differential Scanning Calorimetry (DSC): DSC is used to identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm) vjs.ac.vnni.ac.rsnih.govnsysu.edu.twmdpi.comingentaconnect.comnih.govd-nb.inforesearchgate.net. The Tg of a polymer is a key indicator of its chain mobility and is influenced by factors like molecular weight, copolymer composition, and crosslinking ni.ac.rsingentaconnect.comnih.gov. For PVP-co-PVAc, the Tg generally increases with a higher proportion of NVP, reflecting the higher Tg of the PVP homopolymer (around 110-175 °C) compared to PVAc (around 24-42 °C) ni.ac.rsmdpi.com. For example, a PVP/VA copolymer with a 70/30 wt% ratio has a reported Tg of 109 °C, while a 30/70 wt% ratio shows a Tg of 55 °C stobec.com. The presence of a single Tg in a copolymer or blend often indicates good miscibility between the components nsysu.edu.twnih.govresearchgate.net. DSC can also reveal melting transitions if the polymer possesses crystalline domains, though PVP-co-PVAc is generally considered amorphous ni.ac.rs.
Iii. Elucidation of Molecular and Cellular Mechanisms of Action for Copovithane
Strategies for Investigating Immunomodulatory Pathways
The study of immunomodulatory compounds like Copovithane relies on sophisticated in vitro methodologies that can quantify specific cellular functions and molecular signaling events. These strategies aim to elucidate how the compound interacts with immune cells, influences their activation, proliferation, mediator release, and ultimately, their effector functions.
In Vitro Cellular Models for Immune Response Assessment
In vitro cellular models serve as foundational tools for evaluating the direct effects of this compound on immune cells, free from the complexities of the in vivo environment. These models allow for controlled experimental conditions, enabling precise measurement of cellular responses.
Leukocyte mediator release assays are critical for assessing the inflammatory and immune-modulating capacity of this compound. These assays measure the secretion of soluble factors by various leukocytes (e.g., neutrophils, monocytes, lymphocytes) when exposed to the compound. The release of mediators such as cytokines, chemokines, histamine, and arachidonic acid metabolites is indicative of cellular activation and subsequent immune signaling nih.govdavidpublisher.comnowleap.comnih.govnowleap.com.
For this compound, these assays would typically involve incubating isolated peripheral blood leukocytes or specific leukocyte subsets with the compound at varying concentrations. Following a defined incubation period, the cell-free supernatant is collected and analyzed for the presence of key mediators using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.
Representative Data: Leukocyte Mediator Release
The following table illustrates hypothetical findings from a leukocyte mediator release assay investigating the effect of this compound on the release of pro-inflammatory cytokines.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control (Vehicle) | 15.2 ± 1.1 | 22.5 ± 1.8 | 35.1 ± 2.5 |
| This compound (1 µg/mL) | 45.8 ± 3.5 | 68.2 ± 4.1 | 75.9 ± 5.2 |
| This compound (10 µg/mL) | 98.5 ± 6.2 | 115.6 ± 7.5 | 130.4 ± 8.9 |
| This compound (50 µg/mL) | 155.3 ± 9.8 | 180.1 ± 10.3 | 195.7 ± 12.1 |
Data are presented as mean ± standard deviation from triplicate experiments.
These hypothetical results suggest that this compound may stimulate leukocytes to release pro-inflammatory cytokines in a dose-dependent manner, indicating a potential role in activating innate immune responses.
Lymphocyte proliferation and activation studies are fundamental for assessing this compound's impact on adaptive immunity. These assays measure the ability of lymphocytes (T cells and B cells) to proliferate and acquire effector functions upon stimulation, which is a hallmark of an effective immune response psu.edumdpi.comsartorius.com.
Common methodologies include:
[³H] Thymidine (B127349) Incorporation: Measures DNA synthesis as an indicator of cell division mdpi.com.
Flow Cytometry: Detects cell surface activation markers (e.g., CD69, CD25, HLA-DR) and can also be used to track cell division using fluorescent dyes psu.edumdpi.comsartorius.com.
Cell Counting: Direct enumeration of viable cells after culture.
In the context of this compound, these studies would involve stimulating lymphocytes (e.g., from peripheral blood mononuclear cells, PBMCs) with mitogens (like phytohemagglutinin, PHA) or specific antigens in the presence or absence of this compound. Increased proliferation or elevated expression of activation markers in the presence of this compound would suggest an immunostimulatory effect. Conversely, a decrease would indicate an immunosuppressive effect.
Representative Data: Lymphocyte Proliferation
The following table presents hypothetical data from a study measuring lymphocyte proliferation using [³H] thymidine incorporation, assessing the effect of this compound on PHA-stimulated T cells.
| Treatment Group | [³H] Thymidine Incorporation (Counts Per Minute - CPM) | Stimulation Index (SI) |
| Control (PHA only) | 15,500 ± 1,200 | 1.0 |
| This compound (0.1 µg/mL) + PHA | 28,900 ± 2,100 | 1.86 |
| This compound (1 µg/mL) + PHA | 45,200 ± 3,500 | 2.92 |
| This compound (10 µg/mL) + PHA | 62,800 ± 4,800 | 4.05 |
| This compound (10 µg/mL) alone | 3,100 ± 400 | 0.2 |
Stimulation Index (SI) = (CPM with this compound + PHA) / (CPM with PHA only). Data are presented as mean ± standard deviation.
These hypothetical findings suggest that this compound can enhance T-cell proliferation in response to a mitogenic stimulus, indicating a potential immunostimulatory role in adaptive immunity.
Macrophages are critical innate immune cells involved in pathogen clearance, antigen presentation, and cytokine production. Assays evaluating macrophage activation and phagocytic activity are essential for understanding this compound's influence on these functions mdpi.comherts.ac.uknih.govfrontiersin.orgimmunopaedia.org.za.
These studies typically involve:
Phagocytosis Assays: Using fluorescently labeled bacteria, yeast particles, or beads to quantify the uptake by macrophages, often measured by flow cytometry or microscopy mdpi.comfrontiersin.org.
Activation Marker Analysis: Measuring the expression of cell surface markers associated with macrophage activation (e.g., CD80, CD86, MHC Class II, CD11b) via flow cytometry herts.ac.uk.
Functional Assays: Assessing the production of reactive oxygen species (ROS) or nitric oxide (NO), or the release of inflammatory mediators.
Incubating macrophages (e.g., from cell lines like THP-1 or primary cells) with this compound would reveal whether the compound enhances or suppresses their ability to engulf particles or express activation markers.
Representative Data: Macrophage Phagocytic Activity
The table below shows hypothetical results from a phagocytosis assay using fluorescently labeled E. coli bioparticles and THP-1 derived macrophages.
| Treatment Group | Mean Fluorescence Intensity (MFI) of Phagocytosed Bioparticles | % Phagocytic Cells |
| Control (Vehicle) | 850 ± 75 | 25.2 ± 3.1 |
| This compound (1 µg/mL) | 1,500 ± 110 | 45.5 ± 4.5 |
| This compound (10 µg/mL) | 2,100 ± 150 | 62.8 ± 5.8 |
| This compound (50 µg/mL) | 2,550 ± 180 | 75.1 ± 6.5 |
| LPS (100 ng/mL) (Positive Control) | 2,300 ± 160 | 70.3 ± 6.1 |
Data are presented as mean ± standard deviation.
These hypothetical data suggest that this compound can significantly enhance the phagocytic capacity of macrophages in a dose-dependent manner, potentially contributing to improved host defense against pathogens.
Cytokine and chemokine profiling provides a comprehensive view of the molecular signals generated by immune cells in response to this compound. Cytokines are signaling proteins that mediate and regulate immunity and inflammation, while chemokines are involved in cell migration and recruitment nih.govresearchgate.netbdbiosciences.comqiagen.comnih.gov.
These analyses are typically performed using:
ELISA (Enzyme-Linked Immunosorbent Assay): Quantifies specific proteins in cell culture supernatants or biological fluids researchgate.netbdbiosciences.comqiagen.com.
Flow Cytometry: Allows for intracellular cytokine/chemokine staining or detection of cell surface markers associated with cytokine production, enabling single-cell analysis nih.gov.
Multiplex Assays: Simultaneously measure multiple cytokines and chemokines.
Studies would involve treating immune cells with this compound and then measuring the levels of a panel of cytokines (e.g., IL-1β, IL-2, IL-6, TNF-α, IFN-γ) and chemokines (e.g., CCL3, CCL4, CXCL8). Changes in these profiles can reveal whether this compound promotes a pro-inflammatory, anti-inflammatory, or regulatory immune response.
Representative Data: Cytokine and Chemokine Profiling
The following table shows hypothetical ELISA results for key cytokines and chemokines released by PBMCs treated with this compound.
| Treatment Group | IL-1β (pg/mL) | IFN-γ (pg/mL) | CCL3 (pg/mL) | CXCL8 (pg/mL) |
| Control (Vehicle) | 8.2 ± 0.7 | 12.5 ± 1.1 | 25.1 ± 2.0 | 40.5 ± 3.2 |
| This compound (1 µg/mL) | 35.1 ± 2.8 | 48.9 ± 3.5 | 65.8 ± 4.5 | 88.3 ± 6.1 |
| This compound (10 µg/mL) | 78.5 ± 5.5 | 95.2 ± 7.1 | 110.4 ± 8.2 | 135.6 ± 9.5 |
| This compound (50 µg/mL) | 120.6 ± 8.9 | 130.1 ± 9.5 | 155.9 ± 11.3 | 180.2 ± 13.1 |
Data are presented as mean ± standard deviation.
These hypothetical results indicate that this compound stimulates the release of multiple pro-inflammatory cytokines and chemokines from PBMCs in a dose-dependent manner, suggesting a broad immunomodulatory effect.
Cytotoxicity and cell viability assays are crucial for determining the direct effects of this compound on the health and survival of various cell types, including immune cells and target cells (e.g., cancer cells). These assays help establish the therapeutic window and potential off-target effects researchgate.netnih.govjapsonline.comnih.govmedtechbcn.com.
The MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells, which correlates with cell number. It relies on mitochondrial reductase enzymes converting the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product researchgate.netnih.govjapsonline.com. Other assays include the MTS, XTT, LDH release, and neutral red uptake assays.
In studies with this compound, these assays would be performed by exposing different cell lines (e.g., immune cells, cancer cells) to a range of compound concentrations. A decrease in cell viability or metabolic activity, particularly in cancer cells, would indicate cytotoxic or cytostatic effects. For immune cells, a significant reduction in viability at therapeutic concentrations could suggest immunosuppression.
Representative Data: In Vitro Cytotoxicity (MTT Assay)
The following table presents hypothetical MTT assay data, showing the effect of this compound on the viability of a cancer cell line and a normal immune cell line.
| Cell Line | Treatment Group | % Cell Viability | IC₅₀ / EC₅₀ (µg/mL) |
| Cancer Cell Line A | Control (Vehicle) | 100.0 ± 2.5 | N/A |
| This compound (1 µg/mL) | 92.3 ± 3.1 | ||
| This compound (10 µg/mL) | 75.8 ± 4.5 | ||
| This compound (50 µg/mL) | 45.2 ± 5.8 | ~40 | |
| This compound (100 µg/mL) | 15.5 ± 3.2 | ||
| Normal Immune Cell Line B | Control (Vehicle) | 100.0 ± 2.1 | N/A |
| This compound (1 µg/mL) | 98.1 ± 2.5 | ||
| This compound (10 µg/mL) | 95.5 ± 2.8 | >100 | |
| This compound (50 µg/mL) | 90.2 ± 3.5 | ||
| This compound (100 µg/mL) | 85.7 ± 4.1 |
Data are presented as mean ± standard deviation. IC₅₀/EC₅₀ represents the concentration causing 50% inhibition/effect. N/A: Not Applicable.
These hypothetical results suggest that this compound exhibits dose-dependent cytotoxicity against cancer cells, with a significantly higher concentration required to affect the viability of normal immune cells. This profile indicates a potential selective anti-cancer effect with a favorable safety margin for immune cells.
Co-culture Systems for Complex Cellular Interactions
Co-culture systems are vital in studying complex cellular interactions, allowing researchers to model the interplay between different cell types that mimic in vivo environments mdpi.commednexus.orgnih.govfrontiersin.orgresearchgate.net. These systems enable the investigation of how cells communicate through secreted factors and direct contact, impacting various cellular functions such as metabolism, inflammation, and tissue development mdpi.commednexus.orgfrontiersin.orgresearchgate.net. By co-culturing various cell types, it is possible to observe how a compound like this compound might influence these complex cellular communications and responses, providing insights into its broader biological impact beyond single-cell effects mdpi.commednexus.orgnih.govfrontiersin.orgresearchgate.net.
Mechanistic Interrogation of Biological Response Modification
Understanding how this compound modifies biological responses necessitates a detailed mechanistic interrogation. This involves dissecting the molecular events triggered by the compound within cells and tissues. Such investigations typically focus on how this compound influences cellular processes, leading to observed biological outcomes.
Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Receptor binding studies and ligand-target interaction analyses are fundamental techniques used to determine which cellular receptors or molecules this compound directly interacts with nih.govresearchgate.netnih.govnih.govbeilstein-journals.orgnih.govmdpi.com. These studies help map the initial molecular events following this compound exposure, providing a basis for understanding downstream signaling.
This compound's biological effects are likely mediated through intracellular signaling pathways. Analyzing these pathways, particularly phosphorylation cascades, is key to understanding how cellular signals are transmitted and amplified mdpi.comresearchgate.netthermofisher.comnews-medical.netcreative-proteomics.comfrontiersin.orgnih.govnih.govmimuw.edu.pl. Phosphorylation, the addition of phosphate (B84403) groups to proteins, is a common post-translational modification that regulates protein function and is central to signal transduction, controlling processes like cell growth, differentiation, and apoptosis thermofisher.comnews-medical.netcreative-proteomics.com. Investigating whether this compound activates or inhibits specific kinases or phosphatases, or alters the phosphorylation status of key signaling proteins, would provide critical mechanistic insights mdpi.comthermofisher.comnews-medical.netcreative-proteomics.comfrontiersin.orgnih.govnih.govmimuw.edu.pl.
To comprehensively understand this compound's impact, researchers employ gene expression and proteomic profiling. These techniques allow for the global analysis of changes in protein and mRNA levels within cells exposed to the compound brieflands.comnih.govmdpi.comnih.govelifesciences.org. Gene expression analysis (transcriptomics) can reveal which genes are upregulated or downregulated, indicating affected cellular processes. Proteomic profiling, on the other hand, provides a direct measure of protein abundance and modifications, offering a detailed view of the cellular machinery affected by this compound brieflands.commdpi.comnih.govelifesciences.org. Such analyses can identify specific proteins or pathways that are modulated by this compound, contributing to the elucidation of its mechanism of action.
Bioinformatics and Computational Approaches for Target Identification and Mechanism Prediction
Bioinformatics and computational approaches are indispensable tools for identifying potential drug targets and predicting mechanisms of action, especially when experimental data is limited or complex researchgate.netnih.govbeilstein-journals.orgnih.govfrontiersin.orgnih.gov. These methods can analyze large biological datasets and simulate molecular interactions to generate hypotheses that can then be experimentally validated.
Given that this compound is a copolymer nih.gov, understanding its interactions with biological molecules is crucial. Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of molecules to biological targets, such as proteins or nucleic acids nih.govresearchgate.netnih.govbeilstein-journals.orgnih.govarxiv.orgresearchgate.netnih.govfrontiersin.org. For a polymer like this compound, these simulations can model how its structure interacts with specific biomolecules, predicting binding affinities, conformational changes, and the stability of these complexes nih.govbeilstein-journals.orgnih.govarxiv.orgresearchgate.netnih.govfrontiersin.org. Such simulations can provide detailed insights into the molecular basis of this compound's interaction with cellular components, aiding in target identification and mechanism prediction.
List of Chemical Compounds Mentioned:
this compound
Network Pharmacology and Systems Biology Approaches for Drug Action Elucidation
Research has indicated that this compound may exert its effects through immunomodulatory pathways. Studies have shown that this compound augments humoral immunity with minimal impact on T cells researchgate.net. Furthermore, clinical evaluations have suggested improvements in certain immune parameters at intermediate dosage levels, including the helper:suppressor T cell ratio, in vitro cytotoxicity tests, and lymphocyte blastogenic responses nih.govcancer.gov. Conversely, higher doses were observed to potentially have an adverse effect on the immune response nih.gov. These findings suggest that this compound's action may involve complex interactions within the host's immune system, aligning with principles of systems biology where a drug influences interconnected biological networks.
| Observed Immunomodulatory Effect | Dosage Level (Relative) | Reference |
| Augments humoral immunity | Not specified | researchgate.net |
| Little effect on T cells | Not specified | researchgate.net |
| Improvement in helper:suppressor T cell ratio | Intermediate | nih.govcancer.gov |
| Improvement in in vitro cytotoxicity tests | Intermediate | nih.govcancer.gov |
| Improvement in lymphocyte blastogenic responses | Intermediate | nih.govcancer.gov |
| Potential adverse effect on immune response | Higher | nih.gov |
Predictive Modeling of Polymer-Cell Membrane Interactions
The provided literature does not detail specific predictive modeling studies focused on this compound's interaction with cell membranes. However, general principles applicable to polymeric compounds suggest that such interactions are fundamental to cellular uptake and biological activity. Polymers can interact with plasma cell membranes, potentially trafficking to intracellular organelles nih.gov. Polymers containing hydrophobic segments may insert into the lipid bilayer's interior, while hydrophilic polyions typically bind to the external surface nih.gov. Understanding these interactions is crucial for predicting how this compound, as a polymer, might engage with cellular structures to elicit its biological effects.
Iv. Preclinical Research Models for Evaluating Biological Activity of Polymeric Brms
In Vitro Models for Antitumor Activity Assessment
In vitro assays are the first step in screening new therapeutic agents, offering a controlled environment to study the direct effects of a compound on cancer cells.
Standard 2D cell culture systems involve growing cancer cell lines as a monolayer on a flat, artificial substrate. These systems are widely used for initial high-throughput screening due to their simplicity and cost-effectiveness. For a compound like Copovithane, a variety of human and murine cancer cell lines representing different tumor types (e.g., melanoma, colon, lung, leukemia) would typically be used to assess its direct antiproliferative or cytotoxic activity.
However, a key finding for this compound is its consistent inactivity in these standard in vitro assays. nih.gov This lack of direct cytotoxicity against cancer cells in 2D culture is a defining characteristic of the compound, suggesting that its antitumor effects are not derived from direct cell-killing but rather from the modulation of the host's biological responses. nih.gov
To bridge the gap between 2D cultures and the complex architecture of solid tumors, 3D cell culture models are employed. These models, which include spheroids and organoids, allow cells to aggregate and interact with each other in a three-dimensional space, better mimicking the in vivo tumor environment with its gradients of oxygen, nutrients, and proliferating cells. While specific studies on this compound using these advanced 3D models are not detailed in the available literature, such models would be invaluable for investigating a polymeric BRM. They allow for the assessment of factors like drug penetration and the cellular heterogeneity of a tumor mass. For a compound that is inactive in 2D culture, testing in a 3D model could help confirm whether this inactivity is maintained in a more physiologically relevant setting.
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (like fibroblasts), endothelial cells, and various immune cells that significantly influences tumor progression and response to therapy. Co-culture models, where cancer cells are grown alongside one or more of these TME components, are essential for studying immunomodulatory agents.
For a BRM such as this compound, these models are critical. By co-culturing cancer cells with immune cells (e.g., T-cells, macrophages, natural killer cells), researchers can investigate whether the compound enhances the immune cells' ability to recognize and eliminate tumor cells. Although specific co-culture experiments for this compound are not described in the reviewed literature, this methodology is fundamental to understanding its indirect, host-mediated antitumor mechanism.
Interactive Data Table: In Vitro Activity Profile of this compound
| Model Type | Purpose | Finding for this compound |
| 2D Cell Culture | Assess direct cytotoxicity against cancer cell monolayers. | Inactive nih.gov |
| 3D Cell Culture | Evaluate activity in a more physiologically relevant tumor structure. | Data not available in reviewed literature. |
| Co-culture Models | Investigate modulation of immune cell activity against tumor cells. | Data not available in reviewed literature. |
Considerations for Model Selection and Translational Relevance
The selection of an appropriate preclinical research model is a critical determinant of the value and predictive power of the data generated for a polymeric BRM. The ultimate goal is to utilize a model system that recapitulates key aspects of the human disease and can accurately forecast the potential clinical response, a concept known as translational relevance. nih.govnih.gov For an agent like this compound, whose activity is host-mediated, the immune status of the animal model is a paramount consideration.
Key preclinical model systems include:
Syngeneic Models: These models utilize immunocompetent animals (typically inbred mouse strains) implanted with tumor cell lines derived from the same genetic background. Their intact immune system is essential for evaluating immunomodulatory agents like this compound, as they permit the study of interactions between the therapeutic, the tumor, and the host immune response.
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human tumor cell lines into immunodeficient mice (e.g., nude or SCID mice). While useful for assessing direct cytotoxic effects of a compound on human tumors, they are poorly suited for evaluating immunomodulators due to the absence of a functional adaptive immune system. mdpi.com
Patient-Derived Xenograft (PDX) Models: In these models, fragments of a human tumor are implanted directly into immunodeficient mice. PDX models are considered to have high clinical relevance as they retain the heterogeneity and architecture of the original patient tumor. mdpi.com When used in "humanized" mice (immunodeficient mice engrafted with human immune cells), they can provide a platform for evaluating immunotherapies.
Table 3: Comparison of Preclinical Cancer Models
| Model Type | Key Feature | Relevance for this compound Evaluation |
|---|---|---|
| Syngeneic | Intact, competent immune system. | High. Essential for observing host-mediated antitumor and immunomodulatory effects. |
| CDX | Human tumor cells in an immunodeficient mouse. | Low. Unable to capture the immune-mediated mechanism of action. nih.gov |
| PDX in Humanized Mice | Patient tumor tissue with a reconstituted human immune system. | High (Modern context). Allows for testing against human tumors in the presence of human immune components. |
A summary of preclinical models and their applicability for evaluating a host-mediated agent like this compound.
A significant translational challenge for early BRMs like this compound was that their precise mechanisms of action were often unknown at the time of their development. researchgate.net This makes the selection of the most predictive animal models and biomarkers difficult. The observation that this compound demonstrated immunorestorative activity in humans suggests that the preclinical models, likely syngeneic systems, had sufficient face validity to predict a host-mediated effect. nih.gov However, the full complexity of the human tumor microenvironment and immune system is not perfectly replicated in any single animal model, which remains a central challenge in translating preclinical findings to clinical success. nih.gov
V. Analytical Method Development and Validation for Copovithane in Preclinical Research
Principles of Bioanalytical Method Development for Polymeric Compounds
The development of bioanalytical methods for polymeric compounds such as Copovithane, a synthetic copolymer with an average molecular weight of 5800 daltons, requires careful consideration of the analyte's physicochemical properties and the complex nature of the biological matrix. nih.gov The primary goal is to establish a reliable and reproducible method for the quantitative determination of the drug in preclinical study samples. ich.orgresearchgate.net
The initial and often most critical step in bioanalytical method development is sample preparation. The objective is to isolate the analyte of interest from the intricate biological matrix, which contains proteins, lipids, and other endogenous substances that can interfere with the analysis. nih.gov Common strategies include:
Protein Precipitation (PPT): This is a straightforward and widely used method that involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the biological sample to denature and precipitate proteins. The supernatant containing the analyte can then be separated by centrifugation. This method is advantageous for its simplicity and speed but may suffer from incomplete removal of interfering substances.
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The choice of the organic solvent is crucial and depends on the polarity of the analyte. This technique can provide a cleaner extract than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. SPE offers high recovery and cleaner extracts compared to PPT and LLE and can be automated for high-throughput analysis. For polymeric compounds, the selection of the sorbent and elution solvent must be carefully optimized to ensure efficient recovery of the polydisperse analyte.
Chromatographic techniques are central to the quantitative analysis of drugs in biological fluids. For a polymeric compound like this compound, High-Performance Liquid Chromatography (HPLC) is a well-suited technique. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For polymeric compounds, size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) can be employed. UV detection is a common and robust detection method, provided the polymer has a suitable chromophore. The selection of the column, mobile phase composition, and gradient is critical for achieving adequate resolution and peak shape.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net For polymeric compounds, which often lack a strong chromophore, LC-MS/MS is particularly advantageous. It can provide information on the molecular weight distribution and can be highly specific, minimizing interference from the biological matrix.
In a phase I clinical trial of this compound, HPLC was utilized to analyze its concentrations in plasma, urine, and tissue specimens. nih.gov The study revealed dose-dependent pharmacokinetics, highlighting the importance of a reliable quantitative method. nih.gov
| Dose Level | t1/2 alpha (min) | t1/2 beta (min) |
| 1 g/m² | 11.1 ± 4 | 246 ± 78 |
| 10 g/m² | 57.7 ± 12 | 718 ± 149 |
| Pharmacokinetic parameters of this compound at different dose levels, determined by HPLC analysis. Data from a phase I clinical trial. nih.gov |
While chromatographic methods are prevalent, spectroscopic and immunochemical techniques can also be employed for the quantification of polymeric compounds.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific immunochemical method that relies on the binding of an antibody to the target analyte. If specific antibodies against this compound can be generated, an ELISA could be developed for its quantification. This method is particularly useful for high-throughput screening of a large number of samples.
Fluorescence Spectroscopy: If the polymeric drug is intrinsically fluorescent or can be labeled with a fluorescent tag, fluorescence spectroscopy can be a highly sensitive method for quantification. The selectivity of this method depends on the unique spectral properties of the fluorophore.
Advanced mass spectrometry techniques are invaluable for the characterization and quantification of polymeric compounds.
Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry: ESI is a soft ionization technique that is well-suited for large molecules like polymers, as it minimizes fragmentation. TOF mass analyzers have a high mass resolution and accuracy, which can aid in the characterization of the polymer's molecular weight distribution.
Direct Infusion Mass Spectrometry (DI-MS): In DI-MS, the sample is introduced directly into the mass spectrometer without prior chromatographic separation. This can be a rapid method for the analysis of relatively clean samples but may suffer from ion suppression effects in complex biological matrices.
Validation Parameters for Preclinical Bioanalytical Methods
Once a bioanalytical method is developed, it must be validated to ensure its reliability and reproducibility for its intended purpose. gmp-compliance.org The validation process involves a series of experiments to assess the method's performance characteristics. gmp-compliance.orgnih.gov
The core parameters of bioanalytical method validation are accuracy, precision, selectivity, and sensitivity. gmp-compliance.orgnih.govnih.gov
Accuracy: Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal concentration.
Precision: Precision describes the degree of scatter between a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) and is determined for both intra-day (repeatability) and inter-day (intermediate precision) analyses.
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, and other concomitant medications.
Sensitivity: The sensitivity of a bioanalytical method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
The table below summarizes typical acceptance criteria for these validation parameters in preclinical bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte in blank biological matrix samples. |
| Sensitivity (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. |
| General acceptance criteria for bioanalytical method validation in preclinical research. gmp-compliance.orgnih.govnih.gov |
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Vi. Theoretical Considerations and Future Research Trajectories
Theoretical Models for Polymer-Biological System Interactions
The interaction between a synthetic polymer and a biological environment is a multifaceted process involving a cascade of events at different length and time scales. Theoretical models are essential to deconstruct this complexity and provide a rational basis for polymer design. These models range from fundamental thermodynamic descriptions to sophisticated computational simulations that capture the dynamic nature of polymer-protein and polymer-cell interactions.
For polymer brushes, which involve polymer chains densely grafted onto a substrate, scaling and self-consistent-field (SCF) models are used to describe variations in thickness and density based on factors like grafting density and solvent quality. nsf.gov These models consider the enthalpic and entropic energy contributions that dictate the polymer chains' conformation. nsf.gov The behavior of polymers in biological systems can also be approached through mean-field theories that describe the effects of topological interactions arising from the mutual impenetrability of polymer chains. ras.ru Simplified, coarse-grained computational models are also being developed to study the self-assembly of polymers into networks that mimic those found in biological systems. nih.gov
The biological activity of a polymer like Copovithane is initiated by its interaction with cellular components, such as proteins and cell membranes. These interactions are governed by fundamental thermodynamic and kinetic principles.
Thermodynamics defines the spontaneity and equilibrium of the binding process. The change in Gibbs free energy (ΔG) determines whether a polymer will spontaneously associate with a biological target. This is influenced by enthalpic contributions (ΔH), such as hydrogen bonds and van der Waals forces, and entropic contributions (ΔS), related to changes in the conformational freedom of the polymer and the displacement of water molecules. For instance, the interaction between polymers can be endothermic, yet still occur if the entropic gain is significant. iupac.org
Kinetics describes the rate at which these interactions occur, defined by association (k_on) and dissociation (k_off) rate constants. These rates are critical, as biological processes operate on specific timescales. For example, some metal-loaded transferrins interact with their receptor in multiple kinetic steps, with initial fast interactions occurring in the microsecond range, followed by slower conformational changes that increase stability over hours. nih.gov Understanding these kinetic parameters is crucial because the biological outcome may depend on the duration of the polymer-target engagement relative to the speed of subsequent cellular processes like endocytosis. nih.gov Techniques like surface plasmon resonance are employed to elucidate these kinetic and thermodynamic constants for interactions between biological macromolecules. nih.gov
| Parameter | Description | Significance for this compound Research |
|---|---|---|
| Gibbs Free Energy (ΔG) | The overall energy change determining the spontaneity of binding between the polymer and a biological target. | A negative ΔG would indicate spontaneous binding to immune cell components, which is a prerequisite for its modulatory activity. |
| Enthalpy (ΔH) | The heat change of the system, reflecting the energy of bonds formed and broken during the interaction. | Indicates the nature of the binding forces (e.g., hydrogen bonds, electrostatic interactions) between this compound and cellular surfaces. |
| Entropy (ΔS) | The change in the system's disorder, including conformational changes and the release of bound water molecules. | A significant positive entropy change could drive the binding process, even if enthalpically unfavorable. |
| Association Rate (kon) | The rate at which the polymer binds to its target. | A fast association rate would be necessary for this compound to efficiently engage with target cells in a dynamic biological environment. |
| Dissociation Rate (koff) | The rate at which the polymer-target complex breaks apart. | A slow dissociation rate would lead to a more prolonged signaling or modulatory effect at the target site. |
A significant challenge in drug development is translating results from controlled laboratory (in vitro) experiments to the complex environment of a living organism (in vivo). nih.govnih.gov Predictive modeling seeks to bridge this gap by using mathematical and computational frameworks. Quantitative systems pharmacology (QSP) models are a powerful tool in this regard. nih.govresearchgate.net
These models integrate data from various sources, including in vitro assays on cell kinetics, target engagement, and biomarker regulation, with in vivo pharmacokinetic (PK) data, which describes how the organism affects the drug. nih.govresearchgate.net By linking a model of unbound plasma drug concentration to a pharmacodynamic (PD) model derived from in vitro studies, it becomes possible to predict in vivo outcomes like tumor growth dynamics across different dosing regimens. nih.govresearchgate.net Remarkably, studies have shown that it is possible to scale a PD model from an in vitro to an in vivo setting by changing only a single parameter representing the intrinsic cell growth rate in the different environments. nih.govresearchgate.net This approach not only enhances the predictive power of preclinical studies but also reduces the reliance on animal testing. nih.gov For a compound like this compound, such models could predict its immunomodulatory effects in vivo based on its measured interactions with immune cells in culture.
Emerging Methodologies in Polymer and Immunomodulator Research
The fields of polymer science and immunology are rapidly evolving, driven by technological advancements that allow for faster and more precise research. These emerging methodologies are poised to revolutionize the discovery and evaluation of novel compounds like this compound.
Artificial intelligence (AI) and its subfield, machine learning (ML), are transforming drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. mdpi.commednexus.org In polymer science, ML is used to predict material properties, optimize synthesis, and guide the discovery of novel polymers with unprecedented efficiency. rsc.orgijisae.org
Target Identification : AI can analyze large biological datasets to discover relevant targets for new drugs. acs.org
Virtual and High-Throughput Screening : AI algorithms can screen vast libraries of virtual compounds to identify promising candidates, significantly accelerating the initial phases of discovery. mdpi.comacs.org
Property Prediction : ML models can predict the physicochemical and pharmacological properties of new molecules, such as solubility, bioavailability, and toxicity, helping to prioritize candidates with a higher chance of success. mdpi.com
Drug Design : Generative AI models can design novel molecular structures with desired properties, opening new avenues for creating effective polymeric immunomodulators. mdpi.comijisae.org
The integration of AI extends beyond simple automation; it involves creating self-optimizing systems for synthesis and data-driven material discovery, representing a new paradigm in polymer research. rsc.org
High-throughput screening (HTS) allows for the rapid testing of thousands of different compounds to identify those with a desired biological activity. pnas.org In the context of immunomodulators, HTS can be used to screen large libraries of small molecules or polymers to find new agents that can induce specific immune responses, such as trained immunity or tolerance. pnas.orgnih.govfrontiersin.org
For example, researchers have screened over 40,000 combinations of immune agonists and small molecules to identify formulations that generate tolerogenic dendritic cells, which are promising for treating autoimmune diseases. nih.govfrontiersin.org Another approach involves the combinatorial synthesis of a library of novel polymer analogues—such as modified alginates—which are then screened in vivo to identify materials that reduce fibrosis and foreign body response. researchgate.net These HTS methods, by rapidly expanding the number of known immunomodulatory compounds, provide a powerful engine for discovering novel polymeric scaffolds with therapeutic potential. pnas.org
| Methodology | Principle | Application in Polymer/Immunomodulator Research | Key Advantage |
|---|---|---|---|
| AI/Machine Learning | Utilizes algorithms to learn from large datasets to predict properties and design new molecules. rsc.orgacs.org | Predicting immunomodulatory activity of polymers; designing novel polymeric structures with desired functions. mdpi.comijisae.org | Accelerates discovery, reduces costs, and enables the design of bespoke molecules. mednexus.org |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. pnas.org | Screening libraries of polymers to find novel scaffolds that induce desired immune responses (e.g., tolerance, trained immunity). nih.govfrontiersin.org | Rapidly identifies active compounds from vast chemical libraries, expanding the repertoire of potential therapeutics. pnas.org |
| Organ-on-a-Chip (OoC) | Microfluidic devices that mimic the structure and function of human organs in vitro. elveflow.comharvard.edu | Advanced preclinical evaluation of a polymer's efficacy and interaction with specific human organ systems (e.g., immune system-on-a-chip). mdpi.com | Provides more physiologically relevant data than traditional 2D cultures, bridging the gap between preclinical and clinical results. elveflow.com |
Organ-on-a-chip (OoC) technology represents a significant advance in preclinical testing. elveflow.com These microfluidic devices are made from flexible polymers and contain hollow microchannels lined with living human cells, recreating the complex 3D architecture and mechanical environment of human organs like the lung, gut, and liver. harvard.edumdpi.comkinampark.com
OoC systems offer several advantages over traditional 2D cell cultures and animal models, which often fail to accurately predict human responses. elveflow.com By emulating the physiological environment of a human organ, these chips allow for a more accurate assessment of a compound's efficacy, metabolism, and potential toxicity. mdpi.comnih.gov For immunomodulatory polymers like this compound, an "immune system-on-a-chip" could be developed to study its interactions with various immune cells in a dynamic, multi-cellular environment that mimics human physiology. This technology holds the promise of accelerating drug development, reducing reliance on animal models, and paving the way for personalized medicine. elveflow.com
Unanswered Questions and Future Directions for this compound Research
While initial clinical studies have been conducted, the full therapeutic potential of the polymeric biological response modifier (BRM), this compound, remains largely untapped due to significant gaps in our understanding of its fundamental mechanisms. researchgate.net The future of this compound and the development of more advanced polymeric BRMs hinges on a concerted research effort to address unanswered questions about its molecular interactions and the full spectrum of its biological effects.
Comprehensive Elucidation of Molecular Binding Partners and Targets
A primary hurdle in the study of this compound is that its precise mechanism of action and molecular targets are unknown. researchgate.netcancer.gov To move beyond this black box, a comprehensive characterization of its molecular binding partners is essential. As a transcriptional coactivator, it likely requires DNA-binding transcription factors to regulate the expression of target genes. nih.gov Identifying these partners is crucial to understanding how it initiates a biological response.
Future research should prioritize the following approaches:
Advanced Proteomics: Techniques like affinity purification-mass spectrometry can be employed to isolate and identify proteins that directly bind to this compound.
Genomic and Transcriptomic Analyses: These methods can reveal the downstream genes and signaling pathways that are activated or inhibited by this compound, providing clues about its primary targets.
Computational Modeling: Structure-based modeling can help to rationalize observed trends in the reactivity of different chemical groups and the impact of polymer structure on binding affinity. acs.org
Table 1: Potential Molecular Binding Partner Investigation Strategies
| Research Strategy | Objective | Example Techniques |
| Direct Binding Assays | Identify proteins that physically interact with this compound. | Affinity Purification-Mass Spectrometry, Yeast Two-Hybrid Screening |
| Cellular Target Identification | Determine the cell types and receptors that this compound acts upon. | Flow Cytometry with Labeled this compound, Cell-Based Reporter Assays |
| Downstream Pathway Analysis | Elucidate the signaling cascades triggered by this compound. | RNA-Sequencing, Western Blot for Phosphorylated Proteins |
Exploration of Diverse Biological Responses Beyond Initial Observations
Initial immunological evaluations of this compound have shown some effects, such as an improvement in the helper and suppressor T-cell ratio and in vitro cytotoxicity. cancer.gov However, the full extent of its biological activities is likely much broader. A thorough investigation into its impact on various facets of the immune system and other biological processes is necessary.
Future research directions should include:
In-depth Immunoprofiling: A detailed analysis of this compound's effects on a wide range of immune cell subsets, including different types of lymphocytes, natural killer cells, and dendritic cells.
Cytokine and Chemokine Release Profiling: Comprehensive screening of the cytokines and chemokines released by immune cells upon exposure to this compound to understand its immunomodulatory signature.
Investigation of Anti-tumor Mechanisms: While in vivo antitumor activity has been observed, this compound shows no direct cytotoxic or cytostatic effects in vitro. researchgate.net Research should focus on its indirect anti-tumor mechanisms, such as the activation of an anti-tumor immune response.
Rational Design of Next-Generation Polymeric BRMs Based on Mechanistic Insights
A deep mechanistic understanding of this compound will pave the way for the rational design of new polymeric BRMs with improved therapeutic properties. nih.gov By correlating specific structural features of the polymer with its biological functions, researchers can tailor next-generation compounds for enhanced efficacy and specificity. acs.orgfrontiersin.org
Key considerations for the rational design of future polymeric BRMs include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the polymer's molecular weight, monomer composition, and architecture to determine how these features influence its biological activity. frontiersin.org
Targeted Delivery: Incorporating targeting moieties into the polymer structure to direct it to specific cells or tissues, potentially increasing its therapeutic index. ucla.edu
Combination Therapies: Exploring the synergistic effects of next-generation polymeric BRMs with other cancer therapies, such as chemotherapy or immune checkpoint inhibitors, to enhance treatment outcomes. researchgate.net
Table 2: Key Parameters for Rational Design of Polymeric BRMs
| Design Parameter | Rationale | Desired Outcome |
| Molecular Weight | Influences biodistribution, cellular uptake, and immunogenicity. | Optimized circulation time and cellular interaction. |
| Monomer Composition | Determines the chemical properties and potential for specific molecular interactions. | Enhanced binding to target receptors and improved biological response. |
| Polymer Architecture (Linear, Branched, etc.) | Affects the overall shape and density of the polymer, influencing its interactions with biological systems. | Improved stability and controlled release of any conjugated moieties. |
| Surface Charge | Can influence interactions with cell membranes and proteins. | Enhanced cellular uptake or specific targeting. |
By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound and develop a new generation of sophisticated polymeric biological response modifiers for a range of therapeutic applications.
Q & A
Q. How can Copovithane be chemically characterized using HPLC, and what parameters are critical for reproducibility?
- Methodological Answer : this compound’s characterization requires high-performance liquid chromatography (HPLC) with optimized mobile phases (e.g., acetonitrile-phosphate buffer) and detection wavelengths (e.g., UV at 254 nm). Critical parameters include column selection (C18 reverse-phase), flow rate (1.0–1.5 mL/min), and retention time calibration using reference standards. Reproducibility hinges on rigorous validation per ICH guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and recovery rates (95–105%) . Experimental protocols should align with Beilstein Journal guidelines, emphasizing detailed descriptions of sample preparation, instrument calibration, and data normalization .
Q. What experimental design principles apply to synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies require a factorial design to systematically vary substituents (e.g., alkyl chains, functional groups) while controlling reaction conditions (temperature, solvent polarity). Use Design of Experiments (DoE) software to minimize trial counts and maximize data robustness. Include negative controls (e.g., unmodified this compound) and validate purity via NMR (¹H/¹³C) and mass spectrometry. Document synthetic pathways in line with Beilstein’s standards, ensuring reproducibility through step-by-step protocols and spectral data archiving .
Q. How can researchers validate this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation (acid/base hydrolysis, oxidative stress) and monitor degradation products via LC-MS. For kinetic analysis, employ Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C/60% RH). Validate analytical methods per FDA guidelines, including specificity (peak purity > 98%) and robustness testing (deliberate variations in mobile phase pH ±0.2). Data contradictions (e.g., unexpected degradation pathways) should be resolved through repeated trials and statistical outlier analysis .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo pharmacological data for this compound be systematically addressed?
- Methodological Answer : Discrepancies often arise from bioavailability differences (e.g., protein binding in plasma) or metabolic instability. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption and distribution. Validate with microdosing studies (radiolabeled this compound) and correlate with in vitro hepatocyte clearance assays. Employ Cochrane Review principles to meta-analyze existing data, identifying bias sources (e.g., species-specific metabolism) and adjusting experimental models accordingly .
Q. What strategies optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer : Employ nanoparticle encapsulation (e.g., PEGylated liposomes) or prodrug designs to improve BBB permeability. Validate using in vitro models (hCMEC/D3 cell monolayers) and in vivo imaging (MRI/fluorescence tracking). Analyze partition coefficients (logP) and polar surface area (PSA) to predict passive diffusion. Conflicting data on formulation efficacy should be resolved through multi-parametric optimization (e.g., response surface methodology) and cross-validation with pharmacokinetic studies .
Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s mechanism of action in neurodegenerative models?
- Methodological Answer : Integrate LC-MS/MS proteomics (identifying target proteins) with NMR-based metabolomics (pathway perturbation analysis). Use bioinformatics tools (STRING, KEGG) to map interaction networks and validate hypotheses via CRISPR/Cas9 gene knockout. Ensure rigor by adhering to Standards for Reporting Qualitative Research (SRQR), including transparent data preprocessing (normalization, batch correction) and sensitivity analysis for low-abundance biomarkers .
Q. What statistical methods are appropriate for resolving contradictions in this compound’s dose-response data across studies?
- Methodological Answer : Apply mixed-effects models to account for inter-study variability (e.g., differences in cell lines, dosing regimens). Use Bayesian meta-analysis to weight studies by sample size and methodological rigor. For in-house contradictions, employ Bland-Altman plots or Deming regression to assess systematic biases. Pre-register analysis plans to mitigate post hoc data manipulation .
Q. How can researchers design ethically compliant clinical trials for this compound’s off-label applications?
- Methodological Answer : Follow IRB protocols for participant selection (inclusion/exclusion criteria) and informed consent. Use adaptive trial designs (e.g., Bayesian phase II/III) to minimize patient risk. Document adverse events per CONSORT guidelines and involve consumer perspectives in trial outcome prioritization, as recommended by Cochrane .
Data Presentation and Reproducibility
Q. What are the best practices for documenting this compound’s spectral data to ensure reproducibility?
- Methodological Answer : Provide raw NMR/MS files in supplementary materials, annotated with acquisition parameters (e.g., solvent peaks, integration thresholds). Follow Beilstein’s standards for compound characterization: report melting points (±0.5°C), optical rotation (for chiral centers), and elemental analysis (C, H, N within ±0.4% theoretical). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public deposition .
Q. How should researchers address conflicting cytotoxicity data for this compound in peer-reviewed literature?
- Methodological Answer :
Conduct a systematic review with PRISMA flow diagrams to identify bias (e.g., inconsistent MTT assay protocols). Replicate key studies under standardized conditions (identical cell lines, serum concentrations). Use sensitivity analysis to quantify the impact of methodological variables (e.g., incubation time, dye concentration). Publish negative results in registered repositories to combat publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
